Benzylaniline

Descripción

Overview of N-Benzylaniline as an N-Alkylated Aniline (B41778) Derivative

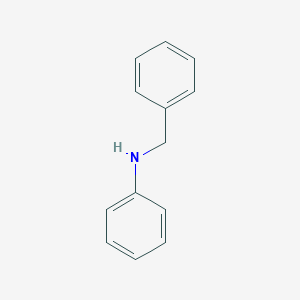

N-Benzylaniline, with the chemical formula C₁₃H₁₃N, is an aromatic secondary amine. iucr.orgnih.gov It consists of an aniline molecule where one of the hydrogen atoms on the amino group is substituted with a benzyl (B1604629) group. iucr.org This N-alkylation imparts specific chemical properties to the molecule, influencing its basicity, nucleophilicity, and steric hindrance. iucr.orgresearchgate.net These characteristics are crucial for its behavior in chemical reactions and its interactions with other molecules. iucr.orgresearchgate.net The compound is a colorless to pale yellow liquid or solid with a melting point around 35°C. ontosight.aibiosynth.com It is sparingly soluble in water but dissolves in organic solvents. ontosight.ai

Significance of N-Benzylaniline in Contemporary Chemical Research

The importance of N-Benzylaniline in modern chemical research stems from its versatility. It serves as a crucial intermediate in the synthesis of a wide array of organic compounds, including dyes, polymers, and pharmaceuticals. ontosight.ai In medicinal chemistry, the N-benzylaniline scaffold is a key component in the development of new therapeutic agents. vulcanchem.com Its derivatives have shown promising antimicrobial activity, particularly against drug-resistant bacteria. vulcanchem.comnih.gov Furthermore, in material science, N-Benzylaniline is utilized in the creation of conductive polymers with potential applications in electronic devices. acs.org

Scope and Objectives of the Research Outline

This article aims to provide a comprehensive overview of the current state of research on N-Benzylaniline. It will delve into the various synthetic methodologies for its preparation, its diverse applications in catalysis, medicinal chemistry, and material science, and a detailed analysis of its structural and spectroscopic properties. The objective is to highlight the scientific importance of N-Benzylaniline and stimulate further research into its potential applications.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

N-benzylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1-10,14H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTWJETSWSUWSEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059272 | |

| Record name | Benzenemethanamine, N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; mp = 37-38 deg C; [Merck Index] Yellow solidified mass or fragments; mp = 35-38 deg C; [Sigma-Aldrich MSDS] | |

| Record name | Benzylaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21365 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000913 [mmHg] | |

| Record name | Benzylaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21365 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

103-32-2 | |

| Record name | Benzylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzylaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147284 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanamine, N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanamine, N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.819 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1FVH9A316 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for N Benzylaniline and Its Derivatives

Conventional Synthetic Approaches

The traditional methods for synthesizing N-benzylaniline and its derivatives are broadly categorized into reductive amination protocols and reactions involving benzyl (B1604629) halides. These approaches are widely used due to their reliability and the accessibility of starting materials. ias.ac.inorgsyn.org

Reductive Amination Protocols

Reductive amination is a powerful and versatile method for forming amines. rsc.org It typically involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced to the corresponding amine. rsc.orgmasterorganicchemistry.com This can be performed as a one-pot reaction or in a stepwise manner. ias.ac.in

The two-step, or indirect, reductive amination process involves the initial formation and sometimes isolation of the imine intermediate, followed by its reduction. ias.ac.in A common route to N-benzylaniline involves the condensation of benzaldehyde (B42025) with aniline (B41778) to form N-benzylideneaniline (an imine), which is subsequently reduced. tandfonline.com This separation of steps allows for the use of a broader range of reducing agents since the carbonyl compound is no longer present during the reduction phase. ias.ac.in

Various reducing systems have been effectively employed for the reduction of the imine. Sodium borohydride (B1222165) (NaBH₄) is a frequently used reagent, often in conjunction with an acid catalyst or a cation exchange resin to enhance the reaction rate and yield. tandfonline.comredalyc.orgorientjchem.org For instance, the use of NaBH₄ with a DOWEX(R)50WX8 cation exchange resin in tetrahydrofuran (B95107) (THF) at room temperature can produce N-benzylaniline from benzaldehyde and aniline in 20 minutes with a 91% yield. redalyc.orgscielo.org.mx The resin facilitates the formation of the protonated imine, making it more susceptible to hydride attack. redalyc.org

Another approach involves a two-step, one-pot process where the condensation of an aldehyde with an amine is followed by hydrogenation. For example, the condensation of furanic aldehydes with primary amines in methanol, followed by flow hydrogenation over a Cu-based catalyst, has been shown to produce the corresponding N-substituted furfuryl amines in excellent yields (up to 99%) without the need to isolate the intermediate imine. mdpi.com This methodology highlights the efficiency and environmental benefits of avoiding intermediate purification steps. mdpi.com

Table 1: Comparison of Reducing Systems for N-Benzylaniline Synthesis via Reductive Amination

| Reducing System | Solvent | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| NaBH₄ / DOWEX(R)50WX8 | THF | Room Temp. | 20 min | 91 | redalyc.orgscielo.org.mx |

| NaBH₄ / NaH₂PO₄·H₂O | THF | Reflux | 55 min | 92 | orientjchem.org |

| NaBH₄ / Ga(OH)₃ | CH₃CN | Room Temp. | 15 min | 94 | orientjchem.org |

This table presents a selection of reported yields for the reductive amination of benzaldehyde and aniline under different catalytic conditions.

The synthesis of tertiary amines like N-benzyl-N-ethylaniline can be achieved through sequential or one-pot reductive alkylation processes. researchgate.netmasterorganicchemistry.com One economical approach involves a two-stage process starting from N-benzylaniline, which undergoes reductive ethylation to yield the final product. researchgate.netresearchgate.net

Alternatively, a one-pot synthesis can be performed by the reductive alkylation of aniline as the starting material. researchgate.netresearchgate.net Another synthetic route involves the reaction of N-ethylaniline with benzyl alcohol. In one procedure, heating a mixture of N-ethylaniline, benzyl alcohol, and triphenyl phosphite (B83602) to 210°C results in an 87% yield of N-benzyl-N-ethylaniline. prepchem.com

Two-Step Reductive Amination for N-Benzylaniline Derivatives

Reaction with Benzyl Chloride and Aniline

A classic and direct method for preparing N-benzylaniline is the N-alkylation of aniline with benzyl chloride. orgsyn.org This reaction involves the nucleophilic attack of the amine on the benzyl halide, leading to the formation of the secondary amine and a hydrohalic acid.

The reaction between aniline and benzyl chloride can be optimized by carefully controlling several parameters, including stoichiometry, temperature, and the presence of a base. orgsyn.org To favor the formation of the desired mono-alkylated product, N-benzylaniline, an excess of aniline is typically used. orgsyn.org This minimizes the subsequent reaction of N-benzylaniline with another molecule of benzyl chloride. orgsyn.org

The choice of base is critical. While the reaction can proceed without a base, its presence is crucial to neutralize the hydrochloric acid formed and to prevent the protonation of the aniline, which would render it non-nucleophilic. Weak bases like sodium bicarbonate are often preferred over stronger bases because they help to reduce the formation of high-boiling by-products. orgsyn.org An optimized procedure using a significant excess of aniline and sodium bicarbonate can yield N-benzylaniline in 85-87% purity. orgsyn.org

Recent developments have explored various catalytic systems to improve efficiency and sustainability. For instance, N-alkylation of anilines with benzyl alcohols (which can be formed in situ or used directly) can be catalyzed by transition metal complexes, such as those of iridium or cobalt, often in the presence of a base like potassium tert-butoxide (KOtBu) and under solvent-free conditions. researchgate.netacs.orgrsc.orgnih.gov

Table 2: Optimization of Base for N-Alkylation

| Base | Solvent | Temperature (°C) | Yield of N-benzylaniline (%) | Reference |

|---|---|---|---|---|

| KOtBu | Solvent-free | 110 | 93 | researchgate.net |

| KOH | Solvent-free | 110 | 82 | researchgate.net |

| Cs₂CO₃ | Solvent-free | 110 | 66 | researchgate.net |

| K₂CO₃ | Solvent-free | 110 | 48 | researchgate.net |

| None | Solvent-free | 110 | 41 | researchgate.net |

This table shows the effect of different bases on the yield of N-benzylaniline from the reaction of aniline and benzyl alcohol, catalyzed by a GO-NHC-Cu catalyst. A historical preparation using benzyl chloride is included for comparison.

The primary by-product in the synthesis of N-benzylaniline via the reaction of aniline with benzyl chloride is the tertiary amine, N,N-dibenzylaniline. orgsyn.org This over-alkylation occurs when the product, N-benzylaniline, successfully competes with the starting aniline to react with the remaining benzyl chloride. orgsyn.org

The formation of N,N-dithis compound can be controlled and minimized primarily by adjusting the stoichiometry of the reactants. Using a large excess of aniline ensures that benzyl chloride is more likely to encounter and react with an aniline molecule rather than an N-benzylaniline molecule. orgsyn.org The use of milder bases, such as sodium bicarbonate, also helps to suppress the formation of this and other by-products. orgsyn.org The N,N-dithis compound itself can be synthesized intentionally by reacting aniline with an excess of benzyl bromide in the presence of a base like potassium carbonate in DMF. rsc.orgnih.gov

Reaction Conditions and Optimization

Catalytic Approaches in N-Benzylaniline Synthesis

Catalytic methods represent the cornerstone of modern organic synthesis, providing efficient and environmentally benign routes for the formation of carbon-nitrogen bonds. In the context of N-benzylaniline synthesis, these approaches primarily involve the reaction of aniline or its precursors with benzyl alcohol or its derivatives, facilitated by a catalyst.

Transition Metal Catalysis

Transition metals, owing to their variable oxidation states and ability to coordinate with organic molecules, are particularly effective in catalyzing the N-alkylation of amines with alcohols. This process, often proceeding through a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism, involves the temporary removal of hydrogen from the alcohol to form a reactive aldehyde intermediate. This intermediate then condenses with the amine to form an imine, which is subsequently reduced by the previously "borrowed" hydrogen to yield the final N-alkylated amine.

Iron, being an abundant, inexpensive, and environmentally friendly metal, has garnered significant attention as a catalyst for N-alkylation reactions. researchgate.net Various iron-based catalytic systems have been developed for the synthesis of N-benzylaniline from aniline and benzyl alcohol.

One notable example involves iron-nickel alloy particles encapsulated in N-doped carbon (Fe₂Ni₂@CN). researchgate.netsciopen.com These materials have demonstrated excellent catalytic activity, achieving an optimal yield of 99% for N-benzylaniline. sciopen.com Kinetic studies have indicated that the activation of the C–H bond at the benzylic position of benzyl alcohol is the rate-determining step in this process. researchgate.netsciopen.com The superior performance of the Fe-Ni alloy compared to its monometallic counterparts is attributed to a lower energy requirement for the dehydrogenation step. researchgate.netsciopen.com

Another effective system utilizes iron species incorporated into mesoporous aluminosilicates (Al-SBA-15). mdpi.com By using iron-containing metal-organic frameworks (MOFs) as seeds, highly active Fe/Al-SBA-15 catalysts can be prepared. These catalysts have achieved up to 97% conversion of aniline with 96% selectivity for the intermediate imine, N-benzylideneaniline, under optimized conditions. mdpi.com The presence of iron was found to be crucial for suppressing the side reaction of benzyl alcohol etherification. researchgate.net

| Catalyst | Reaction Conditions | Conversion/Yield | Reference |

|---|---|---|---|

| Fe₂Ni₂@CN | Not specified | 99% Yield | sciopen.com |

| 53MOF/Al-SBA-15 | 160°C, 4h | 97% Conversion, 96% Imine Selectivity | mdpi.com |

Gold catalysts have enabled the one-pot synthesis of N-alkylated anilines directly from nitroarenes and alcohols, combining reduction and N-alkylation in a single step. rsc.orgrsc.orgcas.cn This approach is highly atom-economical and avoids the need to pre-synthesize the aniline.

A prominent system for this transformation is nano-gold supported on iron(III) oxide (Au/Fe₂O₃). rsc.orgthieme-connect.com This heterogeneous catalyst facilitates the reductive N-alkylation of nitrobenzene (B124822) with benzyl alcohol to produce N-benzylaniline in high yields under relatively mild, base-free conditions. rsc.orgresearchgate.net For the reaction between nitrobenzene and benzyl alcohol, an 87% yield of N-benzylaniline was achieved. rsc.org The mechanism involves the gold-catalyzed dehydrogenation of the alcohol to an aldehyde, which then condenses with the amine formed from the reduction of the nitroarene. rsc.org The catalyst's efficacy is significantly higher than that of Fe₂O₃ alone or other supported metals like Pd/Fe₂O₃. thieme-connect.com

| Nitroarene | Alcohol | Catalyst | Yield | Reference |

|---|---|---|---|---|

| Nitrobenzene | Benzyl alcohol | 9.1 wt% Au/Fe₂O₃ | 87% | rsc.org |

| 4-Chloronitrobenzene | Benzyl alcohol | 9.1 wt% Au/Fe₂O₃ | 92% | rsc.org |

| Nitrobenzene | 2-Pyridine methanol | 9.1 wt% Au/Fe₂O₃ | 92% | rsc.org |

Palladium is a highly effective and versatile catalyst for the N-alkylation of amines with alcohols. researchgate.net Both homogeneous and heterogeneous palladium-based systems have been successfully applied to the synthesis of N-benzylaniline.

Heterogeneous catalysts, such as palladium supported on magnesium oxide (Pd/MgO), have been shown to be effective. csic.es This bifunctional solid catalyst promotes the N-monoalkylation of aniline with benzyl alcohol, yielding the amine product with high selectivity. csic.es At 180°C, the reaction produces both the final amine (N-benzylaniline) and the intermediate imine. csic.es Another heterogeneous system, Pd/Fe₂O₃, catalyzes the reaction efficiently in the absence of any base or organic ligand. mdma.ch

Homogeneous palladium catalysts have also been extensively studied. A system comprising palladium(II) chloride (PdCl₂) and 1,2-Bis(diphenylphosphino)ethane (dppe) with lithium hydroxide (B78521) (LiOH) as a base provides good to excellent yields of N-benzylaniline. a-star.edu.sg Nanoparticle-based systems, such as palladium nanoparticles generated in tetrabutylammonium (B224687) bromide (Pd@[nBu₄N][Br]), have also shown high efficacy. mdpi.com In a model reaction between aniline and benzyl alcohol, this system achieved a 96% isolated yield of N-benzylaniline under optimized conditions. mdpi.com

| Catalyst System | Base/Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / [nBu₄N][Br] | None / Toluene (B28343) | 110°C | 86% | mdpi.com |

| Pd/MgO (0.8% Pd) | None / Trifluorotoluene | 180°C | 80% (Amine + Imine) | csic.es |

| Pd/Fe₂O₃ | None / Toluene | 130°C | 95% Conversion, 75% Selectivity | mdma.ch |

| PdCl₂ / dppe | LiOH / Dioxane | 110°C | 95% | a-star.edu.sg |

Niobium oxide (Nb₂O₅), particularly when synthesized via a hydrothermal method, serves as an effective and stable solid acid catalyst for the N-alkylation of aniline with benzyl alcohol. sioc-journal.cnsioc-journal.cn It demonstrates superior catalytic activity compared to various other metal oxides and conventional Lewis acids like aluminum trichloride. sioc-journal.cnsioc-journal.cn Under optimized conditions of 180°C and 1 MPa N₂ pressure for 4 hours, niobium oxide can achieve complete conversion of benzyl alcohol (100%) with a 65.2% yield of N-benzylaniline. sioc-journal.cnsioc-journal.cn The catalyst exhibits excellent stability, maintaining its activity for at least six reaction cycles. sioc-journal.cn In-situ spectroscopic studies have shown that niobium oxide activates the C-O bond of benzyl alcohol and the N-H bond of aniline, facilitating the reaction. sioc-journal.cnsioc-journal.cn The reaction is believed to proceed via an Sₙ1 mechanism involving a carbocation intermediate generated from the benzyl alcohol. sioc-journal.cnsioc-journal.cn

The choice of solvent has a profound impact on the reaction outcome, underscoring the proposed Sₙ1 mechanism. sioc-journal.cn The reaction proceeds efficiently in a polar solvent like toluene, where the yield of N-benzylaniline is stable at 65.0%. sioc-journal.cn However, when the reaction is conducted in nonpolar solvents such as cyclohexane (B81311) or dodecane, the yields plummet dramatically to 3.2% and 4.4%, respectively. sioc-journal.cn This strong solvent dependency highlights the critical role of a polar medium in stabilizing the carbocation intermediate formed from benzyl alcohol, which is a key step in the reaction pathway. sioc-journal.cn

| Solvent | Type | Yield of N-Benzylaniline (%) |

|---|---|---|

| Toluene | Polar | 65.0 |

| Cyclohexane | Nonpolar | 3.2 |

| Dodecane | Nonpolar | 4.4 |

Niobium Oxide Catalysis in N-Alkylation of Benzyl Alcohol with Aniline

Carbocation Intermediate Formation

The synthesis of N-benzylaniline and its derivatives can proceed through a carbocation intermediate, particularly under conditions that favor an S(_N)1-type mechanism. The formation of a benzyl carbocation from precursors like benzyl alcohol is a key step. This electrophilic intermediate is then attacked by the nucleophilic nitrogen of aniline to form the C-N bond.

Studies have shown that the N-alkylation of aniline with benzyl alcohol over solid acid catalysts, such as niobium oxide, proceeds via an S(_N)1 mechanism involving a carbocation intermediate. sioc-journal.cn The reaction's dependence on polar solvents, which stabilize the carbocation, further supports this pathway. sioc-journal.cn For instance, the reaction yield is significantly higher in a polar solvent like toluene compared to nonpolar solvents such as cyclohexane. sioc-journal.cn

Control experiments, including crossover experiments, have provided evidence for an intermolecular pathway involving the formation of a carbocation intermediate in the Hofmann–Martius rearrangement of N-benzylanilines. rsc.orgrsc.org The reaction of N-alkylsulfonamides in the presence of acid catalysts also leads to the formation of carbocations, which can then react with various nucleophiles. thieme-connect.com The generation of a benzyl carbocation from the interaction of benzyl alcohol with a Lewis acid like titanium tetrachloride has also been proposed. researchgate.net

Organocatalytic Approaches

Organocatalysis offers a metal-free alternative for the synthesis of N-benzylaniline derivatives. Salicylic (B10762653) acid derivatives have been effectively used as organocatalysts for the oxidative coupling of benzylamines to produce N-benzylidenebenzylamines, which are precursors to N-benzylanilines. acs.org This method is noted for being environmentally friendly and operationally simple. acs.org Specifically, electron-rich salicylic acids, such as 4,6-dimethoxysalicylic acid and 4,6-dihydroxysalicylic acid, have demonstrated high catalytic activity. acs.org

The intramolecular aza-Michael reaction, an organocatalytic process, has been employed for the enantioselective synthesis of various nitrogen-containing heterocycles from benzylamine (B48309) derivatives, showcasing the versatility of organocatalysis in C-N bond formation. capes.gov.br

Photocatalytic Strategies

Photocatalysis has emerged as a powerful and sustainable tool for organic transformations, including the synthesis of N-benzylaniline. These methods often align with green chemistry principles by utilizing light as a renewable energy source.

Visible Light Photocatalysis for C-N Bond Formation

Visible-light photocatalysis enables the direct amination of benzylic C(sp³)–H bonds to form C-N bonds, providing a straightforward route to N-benzylanilines. researchgate.netresearchgate.net This approach avoids the need for pre-functionalized starting materials. beilstein-journals.org The process can be initiated by photoredox catalysts that, upon excitation by visible light, facilitate single-electron transfer (SET) pathways. researchgate.net For example, eosin (B541160) Y, an organic dye, can act as a photocatalyst, abstracting a hydrogen atom from benzylamine to initiate the reaction sequence leading to C-N bond formation. nih.gov Metal-free photocatalytic systems are also being developed to promote C(sp²)–H functionalization for C–N bond formation under visible light. rsc.org

Role of TiO₂ Photocatalysts Doped with Copper and Lanthanum

To enhance the efficiency of photocatalytic synthesis, researchers have focused on modifying photocatalysts. Titanium dioxide (TiO₂) is a widely used photocatalyst, and its properties can be tuned by doping with other elements. Doping TiO₂ with copper (Cu) and lanthanum (La) has been shown to create a more efficient photocatalyst for the N-benzylation reaction under visible light. researchgate.net

The introduction of copper and lanthanum into the TiO₂ lattice reduces the band gap and increases the surface area of the photocatalyst. researchgate.net This modification allows the catalyst to absorb a broader spectrum of visible light and provides more active sites for the reaction to occur. The resulting Cu/La@TiOₓ composite has demonstrated high activity and recyclability in the synthesis of N-benzylaniline derivatives. researchgate.netresearchgate.net The presence of copper species on N-doped TiO₂ has also been found to enhance photocatalytic activity and stability. mdpi.comnih.gov

Green Chemistry Principles in N-Benzylaniline Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for N-benzylaniline, aiming to reduce environmental impact and improve efficiency.

The use of visible light as a renewable energy source in photocatalytic methods is a prime example of green chemistry in action. researchgate.netchim.it These reactions are often milder and more selective than traditional thermal methods. chim.it Furthermore, the development of heterogeneous catalysts, such as supported metal nanoparticles and doped TiO₂, allows for easy recovery and reuse, minimizing waste. researchgate.netgychbjb.com The N-alkylation of alcohols over solid catalysts is considered an environmentally benign approach for amine synthesis. sioc-journal.cn

Solvent-Free Synthesis Methodologies

A key aspect of green chemistry is the reduction or elimination of hazardous solvents. Solvent-free synthesis offers significant advantages in terms of cost, safety, and environmental impact. A notable example is the reductive amination of aldehydes with anilines using pinacolborane, which proceeds efficiently at room temperature without the need for a solvent. rsc.org This method provides a direct and atom-economical route to N-benzylanilines. Another solvent-free approach involves the reaction of aromatic aldehydes with hexamethyldisilazane (B44280) under mild conditions to produce N,N'-bis(arylmethylidene)arylmethanediamines in high yields. researchgate.net

Sustainable Reagents and Catalysis

The synthesis of N-benzylaniline through sustainable catalytic methods represents a significant advancement in green chemistry. These approaches aim to replace hazardous reagents and reduce energy consumption by employing efficient and recyclable catalysts.

One such approach involves the N-alkylation of aniline with benzyl alcohol over solid catalysts. Niobium oxide (Nb₂O₅), prepared via a hydrothermal method, has demonstrated excellent catalytic activity. Under optimized conditions of 180°C and 1 MPa of N₂ for 4 hours, this catalyst achieved a complete conversion of benzyl alcohol, yielding 65.2% of N-benzylaniline. sioc-journal.cn Kinetic studies suggest the reaction follows an S_N1 mechanism, where the polar solvent plays a crucial role in stabilizing carbocation intermediates. sioc-journal.cn The niobium oxide catalyst also shows high stability, maintaining its activity for at least six cycles. sioc-journal.cn

Photocatalysis under visible light offers another sustainable route. A study utilized a TiO₂ photocatalyst doped with copper and lanthanum (TixCuyLamOz) for the synthesis of N-benzyl aniline derivatives. researchgate.netresearchgate.net This doping strategy helps to reduce the band gap and increase the surface area of the catalyst, enhancing its efficiency under visible light. researchgate.netresearchgate.net Another photocatalytic system employs a Ag/g-C₃N₄ nanometric semiconductor, which facilitates a photoxidation-Povarov cascade reaction of N-benzylanilines and alcohols to produce 2-arylquinolines under mild, green conditions. rsc.org

Iron and cobalt-based catalysts have also emerged as cost-effective and environmentally benign options. Iron-containing metal-organic frameworks (MOFs) used as seeds for Fe/Al-SBA-15 catalysts have shown high activity in the N-alkylation of aniline with benzyl alcohol, with one variant achieving 97% conversion and 96% selectivity to the corresponding imine under optimized conditions. mdpi.com Similarly, cobalt nanoparticles supported on N-doped carbon have been developed for the N-alkylation of amines with alcohols, demonstrating high yields and selectivity. nih.gov For instance, the reaction of aniline with benzyl alcohol using a specific cobalt catalyst (Co@NC-800-L1) in the presence of t-BuOK in toluene at 140°C for 24 hours resulted in a quantitative yield of N-benzylaniline. nih.gov

Below is a data table summarizing various sustainable catalytic systems for the synthesis of N-benzylaniline.

| Catalyst | Substrates | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Citation |

| Nb₂O₅ | Aniline, Benzyl alcohol | - | Toluene | 180 | 4 | 65.2 | sioc-journal.cn |

| 53MOF/Al-SBA-15 | Aniline, Benzyl alcohol | KOH | Xylene | 120 | 2 | 96 (Imine) | mdpi.com |

| Co@NC-800-L1 | Aniline, Benzyl alcohol | t-BuOK | Toluene | 140 | 24 | >99 | nih.gov |

| GO-NHC-Cu | Aniline, Benzyl alcohol | KOtBu | Solvent-free | 80 | 8 | 93 | researchgate.net |

| Hf-MOF-808_H₂O | Aniline, Benzyl alcohol | - | o-xylene | 120 | 2 | ~85 | acs.org |

Emerging Synthetic Strategies

Recent research has focused on developing novel synthetic pathways that offer greater efficiency and atom economy. These emerging strategies often provide access to complex aniline derivatives from simple starting materials.

Imine Condensation-Isoaromatization Pathways

A notable emerging strategy involves the sequential imine condensation–isoaromatization pathway. This method allows for the synthesis of 2-benzyl N-substituted anilines from the reaction of (E)-2-arylidene-3-cyclohexenones with primary amines. beilstein-journals.orgnih.gov A key advantage of this approach is that it proceeds smoothly without the need for any catalyst or additives. beilstein-journals.orgnih.gov The reaction is typically carried out by stirring the reactants in a solvent like dimethyl ether (DME) at a moderate temperature. beilstein-journals.org

The proposed mechanism begins with the condensation of the primary amine with the ketone group of the (E)-2-arylidene-3-cyclohexenone to form an imine intermediate. wikipedia.orgmasterorganicchemistry.com This is followed by an imine–enamine tautomerization and a shift of the exocyclic double bond, which leads to the aromatization of the ring and the formation of the stable aniline product. beilstein-journals.org This methodology provides a powerful tool for constructing substituted anilines through an amination–aromatization sequence. beilstein-journals.org

Utilization of (E)-2-arylidene-3-cyclohexenones and Primary Amines

This specific application of the imine condensation-isoaromatization pathway has been shown to be effective for a range of substrates. beilstein-journals.orgnih.gov The reaction of various (E)-2-arylidene-3-cyclohexenones with different primary amines has been demonstrated to produce the corresponding 2-benzyl-N-substituted anilines in yields ranging from acceptable to high (23–82%). beilstein-journals.org

The reaction conditions are generally mild, with a typical setup involving stirring the (E)-2-arylidene-3-cyclohexenone and an excess of the primary amine in a solvent like DME at 60°C. beilstein-journals.org The operational simplicity and the avoidance of metal catalysts make this an attractive and sustainable synthetic route. beilstein-journals.orgnih.gov Furthermore, the potential for scaling up this process has been highlighted as a significant advantage. beilstein-journals.orgnih.gov

The table below presents the outcomes for the synthesis of various 2-benzyl-N-substituted anilines using this method.

| (E)-2-arylidene-3-cyclohexenone | Primary Amine | Product | Yield (%) | Citation |

| (E)-2-benzylidenecyclohex-3-en-1-one | 4-Methoxybenzylamine | N-(4-methoxybenzyl)-2-benzylaniline | 82 | beilstein-journals.orgresearchgate.net |

| (E)-2-(4-methylbenzylidene)cyclohex-3-en-1-one | 4-Methoxybenzylamine | N-(4-methoxybenzyl)-2-(4-methylbenzyl)aniline | 75 | beilstein-journals.orgresearchgate.net |

| (E)-2-(4-chlorobenzylidene)cyclohex-3-en-1-one | 4-Methoxybenzylamine | N-(4-methoxybenzyl)-2-(4-chlorobenzyl)aniline | 78 | beilstein-journals.orgresearchgate.net |

| (E)-2-(2-fluorobenzylidene)cyclohex-3-en-1-one | 4-Methoxybenzylamine | N-(4-methoxybenzyl)-2-(2-fluorobenzyl)aniline | 71 | beilstein-journals.orgresearchgate.net |

| (E)-2-benzylidenecyclohex-3-en-1-one | Benzylamine | N,2-dithis compound | 72 | beilstein-journals.orgresearchgate.net |

| (E)-2-benzylidenecyclohex-3-en-1-one | Propylamine | N-propyl-2-benzylaniline | 65 | beilstein-journals.orgresearchgate.net |

Reaction Mechanisms and Chemical Transformations of N Benzylaniline

Electrophilic and Nucleophilic Reactions of the N-Benzyl Aniline (B41778) Moiety

The reactivity of N-benzylaniline is characterized by the interplay of its two key functional groups: the nucleophilic amino group and the aromatic rings susceptible to electrophilic attack. cymitquimica.com

The nitrogen atom in N-benzylaniline possesses a lone pair of electrons, rendering it nucleophilic. quora.com This allows it to participate in reactions with various electrophiles. For instance, it can be alkylated or acylated at the nitrogen atom. However, the lone pair on the nitrogen is also delocalized into the aniline ring through resonance, which reduces its nucleophilicity compared to aliphatic amines like benzylamine (B48309). quora.com

The aniline ring is activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino group. quora.com This directing effect favors substitution at the ortho and para positions. However, under strongly acidic conditions, the nitrogen atom can be protonated, forming the anilinium ion. This deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position. A notable electrophilic reaction is the Friedel-Crafts benzylation of deactivated anilines, which can be catalyzed by Au(III)/TPPMS in water to produce 2-benzylanilines with high regioselectivity. rsc.org In the absence of a base, N-benzylaniline reacts with molecular chlorine or bromine to form an N-benzyl-N-haloanilinium halide, which then rearranges to N-benzyl-o- and -p-haloanilines upon treatment with alkaline methanol. rsc.org

Catalytic Reaction Mechanisms

N-benzylaniline is frequently involved in and synthesized through various catalytic reactions. These processes often utilize transition metal catalysts to achieve high efficiency and selectivity.

Borrowing Hydrogen Reactions

The "borrowing hydrogen" or "hydrogen autotransfer" methodology is a powerful, atom-economical strategy for forming C-N bonds. nih.govcsic.es This process involves the temporary transfer of hydrogen from a substrate to a catalyst, which is then returned to a reaction intermediate. nih.gov The synthesis of N-benzylaniline from benzyl (B1604629) alcohol and aniline is a classic example of this type of reaction. nih.gov

The borrowing hydrogen mechanism for the formation of N-benzylaniline proceeds through a three-step sequence: csic.es

Dehydrogenation: A transition metal catalyst oxidizes the alcohol (e.g., benzyl alcohol) to the corresponding aldehyde (benzaldehyde) by "borrowing" two hydrogen atoms. nih.govrsc.org

Condensation: The in situ generated aldehyde then reacts with an amine (e.g., aniline) to form an imine intermediate (N-benzylideneaniline) with the elimination of a water molecule. rsc.org

Reduction (Hydrogenation): The catalyst returns the borrowed hydrogen atoms to the imine, reducing it to the final N-alkylated amine product (N-benzylaniline) and regenerating the active catalyst. nih.govrsc.org

This process is advantageous as it utilizes readily available alcohols as alkylating agents and produces water as the only byproduct. nih.gov Various metal catalysts, including those based on ruthenium, rhodium, iridium, and more recently, earth-abundant metals, have been effectively employed for this transformation. rsc.org

| Catalyst System | Reactants | Product | Conditions | Yield |

| Niobium oxide | Benzyl alcohol, Aniline | N-Benzylaniline | 180 °C, 1 MPa N₂, 4 h | 65.2% sioc-journal.cn |

| Au/Fe₂O₃ | Nitrobenzene (B124822), Benzyl alcohol | N-Benzylaniline | >98% conversion | 96% researchgate.net |

Ligand Coordination in Metal Complexes

N-benzylaniline and its derivatives can act as ligands, coordinating with metal centers to form complexes that facilitate various chemical transformations. The nitrogen atom of the amino group and the π-systems of the aromatic rings can all participate in coordination. For example, a tridentate ligand, 2-((2-aminophenyl)diazenyl)-N-benzylaniline, has been synthesized and reacted with a palladium source to create a new Pd(II) complex. researchgate.net In this complex, the ligand coordinates to the palladium center through the amido-N, azo-N, and amine-N. researchgate.net Similarly, nickel(II) complexes have been prepared with the ligand bis[N-(6-pivalamido-2-pyridylmethyl)]benzylamine, where the ligand can provide intramolecular hydrogen bond donors or bind directly to the metal. nih.gov

Photochemical Transformations and Rearrangements

The exposure of N-benzylaniline and its derivatives to light can induce specific chemical reactions, leading to molecular rearrangements.

Photochemical Migration of Alkyl Groups

A notable photochemical reaction of N-substituted benzylanilines is the migration of an alkyl group from the nitrogen atom to the ortho and para positions of the aniline ring. oup.com Studies on N-(p-tolyl)-α-phenethylamine have shown that this rearrangement likely proceeds through a triplet state. oup.com The rate of disappearance of the starting material in photolysis was found to be in the range of 3×10⁷–3×10⁸ sec⁻¹. oup.com Research on various substituted benzylanilines indicates that electron-withdrawing substituents on the migrating benzyl group accelerate the rearrangement, as evidenced by a positive ρ value in a plot of the Hammett σ value versus the logarithm of the relative reaction rate. oup.com

Triplet State Intermediates in Photorearrangement

The photochemical rearrangement of N-substituted benzylanilines, a process involving the migration of an alkyl group from the nitrogen atom to the ortho and para positions of the aniline ring, has been shown to proceed through a triplet state intermediate. rsc.orgmdpi.com Quenching studies support the involvement of a triplet excited state in this reaction. rsc.org

The rate of this photorearrangement is influenced by substituents on the benzyl group. A study on substituted N-benzylanilines established a positive Hammett ρ value, which indicates that electron-withdrawing groups on the benzyl moiety accelerate the rearrangement process. rsc.org This is consistent with a reaction mechanism where the development of negative charge at the benzylic carbon occurs in the transition state. The quantum yields for the intersystem crossing in these reactions range from 0.1 to 1. rsc.org The rate of disappearance for a related compound, N-(p-tolyl)-α-phenethylamine, during photolysis was determined to be in the range of 3×10⁷ to 3×10⁸ sec⁻¹. rsc.org

While the photorearrangement of many N-alkylanilines can proceed via heterolytic cleavage of the C-N bond from the first excited singlet state (S₁), the case for N-substituted benzylanilines specifically points towards a triplet-mediated pathway. rsc.orgnih.gov The nature of the excited state is crucial; ketones with n,π* lowest triplet states are generally more reactive in hydrogen abstraction than those with π,π* lowest triplets. acs.orgnih.gov

Photochemical Release of Benzylamine from Caged Amines

The concept of "caged compounds" involves using photolabile protecting groups (PPGs) to release a molecule of interest upon light irradiation. oup.com While N-benzylaniline itself is not a classical caged compound, the photochemical cleavage of the benzylic C-N bond in related structures to release amines is a documented process. nih.govresearchgate.net

Direct irradiation of secondary and tertiary N-benzyl-N-alkylamines at 253.7 nm leads to the homolytic scission of the benzyl-nitrogen bond. researchgate.net This cleavage forms a caged radical pair consisting of a benzyl radical and a dialkylamino radical. researchgate.net

Furthermore, studies on specifically designed photolabile protecting groups demonstrate the direct photochemical breaking of the benzylic C-N bond to release amines. For instance, the 3-(diethylamino)benzyl (DEABn) group has been successfully used to release primary, secondary, and tertiary amines. nih.gov High yields for the release of primary and secondary amines were achieved in methanol, while releasing tertiary amines was more efficient in a mixture of acetonitrile (B52724) and water, which helped reduce undesired dealkylation side reactions. nih.gov The first reported use of a PPG involved using 253.7 nm light to release glycine (B1666218) from N-benzylglycine, demonstrating the fundamental principle of benzylic C-N bond photolysis. wikipedia.org

Magnetic Field Effects on Photochemistry

The photochemistry of N-benzylaniline and related compounds can be influenced by external magnetic fields, a phenomenon rooted in the radical pair mechanism. nih.govbfs.decdnsciencepub.com These effects arise when a photoreaction proceeds through a spin-correlated radical pair intermediate. An external magnetic field can alter the rate of intersystem crossing (ISC) between the singlet (S) and triplet (T) states of this radical pair, thereby affecting the final product distribution. nih.govcdnsciencepub.com

A study on the photochemistry of bichromophoric molecules containing both a nitroaromatic moiety and an arylamino moiety (structurally related to N-benzylaniline) found that the photoreaction occurs from the triplet manifold. cdnsciencepub.com The application of an external magnetic field (e.g., 0.64 T) was observed to decrease the yield of the "cage" product and correspondingly increase the yield of the "escape" product. cdnsciencepub.com This is a characteristic signature of the radical pair mechanism, where the magnetic field affects the spin dynamics. The analysis concluded that the hyperfine coupling (HFC) mechanism is the predominant source of these magnetic field effects. cdnsciencepub.com

The fundamental principles are as follows:

Radical Pair Formation: Photoexcitation leads to the formation of a radical pair, initially in either a singlet or triplet state depending on the precursor. For reactions proceeding from a triplet precursor, a triplet radical pair is formed. cdnsciencepub.com

Spin Evolution: In the absence of a magnetic field, hyperfine interactions within the radicals drive the interconversion between the triplet (T₀, T₊, T₋) and singlet (S) states. nih.gov

Magnetic Field Influence: An applied magnetic field lifts the degeneracy of the T₊ and T₋ spin sublevels (Zeeman splitting). This energetic separation from the S and T₀ states slows down the T → S interconversion rate. nih.govbfs.de

Product Distribution: Since radical recombination to form cage products is typically only possible from the singlet state (spin conservation), slowing the T → S conversion decreases the yield of cage products and allows more radicals to diffuse apart and form escape products. nih.govcdnsciencepub.com

| Parameter | Value / Observation | Reference |

|---|---|---|

| Reaction Precursor State | Triplet Manifold | cdnsciencepub.com |

| Predominant Mechanism | Hyperfine Coupling (HFC) | cdnsciencepub.com |

| Effect of 0.64 T Field on Cage Product | Yield Decreases | cdnsciencepub.com |

| Effect of 0.64 T Field on Escape Product | Yield Increases | cdnsciencepub.com |

| Effect of 0.64 T Field on Amine Consumption | No discernible effect | cdnsciencepub.com |

Oxidative Reactions and Pathways

N-Benzylaniline undergoes a variety of oxidative transformations, targeting the nitrogen atom, the benzylic carbon, or the aromatic rings. The specific pathway and resulting products are highly dependent on the oxidant and reaction conditions.

Key oxidative pathways include:

Oxidation to Imines: N-benzylaniline can be oxidized to benzylideneaniline (B1666777) using reagents like iodine, chlorine, bromine, or t-butyl hypochlorite (B82951) in alkaline methanol. rsc.org The proposed mechanism involves a rate-determining attack of hypohalite on both the nitrogen atom and a benzyl proton through a cyclic transition state. This forms a zwitterion that rearranges to an N-α-halogenobenzylaniline, which is then dehydrohalogenated to the final imine product. rsc.org

Oxidative Povarov Reaction: Under catalytic radical cation salt-induced conditions, N-benzylanilines undergo an oxidative Povarov reaction to yield 2,4-diarylquinoline derivatives. acs.orgnih.gov The mechanism involves the initial oxidation of the N-benzylaniline to a radical intermediate, which is then further oxidized to an imine. This imine acts as an aza-diene in a subsequent Povarov [4+2] cycloaddition reaction, followed by aromatization to form the quinoline. acs.org

Oxidative Debenzylation: A mild, metal-free debenzylation can be achieved using dimethyl sulfoxide (B87167) (DMSO) as the oxidant, often catalyzed by an acid like TsOH. rsc.orgresearchgate.net This reaction yields N-phenylimine, which is then hydrolyzed to aniline and benzaldehyde (B42025). rsc.orgrsc.org The proposed mechanism is analogous to the Kornblum oxidation. researchgate.net

Metabolic Oxidation: In vitro studies using liver microsomes have shown that N-benzylanilines are metabolized through several oxidative pathways, including N-debenzylation, N-oxidation, and aniline-ring hydroxylation. nih.govtandfonline.com The major metabolic route varies between species. For instance, N-debenzylation is dominant in hamsters and mice, while ring hydroxylation is the major pathway in guinea pigs and rabbits. nih.govtandfonline.com Kinetic constants for these metabolic oxidations have been reported. nih.govtandfonline.com

| Reaction Type | Oxidant/Catalyst | Primary Product(s) | Reference |

|---|---|---|---|

| Oxidation to Imine | Iodine / Alkaline Methanol | Benzylideneaniline | rsc.org |

| Oxidative Povarov Reaction | TBPA+• (Radical Cation Salt) / O₂ | 2,4-Diarylquinoline | acs.org |

| Oxidative Debenzylation | DMSO / TsOH | Aniline, Benzaldehyde | rsc.orgrsc.org |

| Metabolic N-Debenzylation | Liver Microsomes (e.g., Hamster) | Aniline | nih.govtandfonline.com |

| Metabolic Ring Hydroxylation | Liver Microsomes (e.g., Guinea Pig) | N-Benzyl-aminophenol | nih.govtandfonline.com |

Computational and Spectroscopic Characterization

Advanced Spectroscopic Analysis

Spectroscopic analysis offers experimental insights into the molecular vibrations and electronic transitions within N-Benzylaniline.

Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopies are powerful techniques for probing the vibrational modes of a molecule. The FT-IR and FT-Raman spectra of N-Benzylaniline have been recorded and analyzed, typically in the regions of 4000–450 cm⁻¹ and 4000–50 cm⁻¹, respectively. researchgate.net The vibrational frequencies obtained from these experimental spectra are crucial for identifying the functional groups and understanding the bonding within the molecule.

Key vibrational modes observed for N-Benzylaniline include N-H stretching, C-H stretching of the aromatic rings and the methylene (B1212753) bridge, C-N stretching, and various bending and deformation modes of the phenyl rings. A detailed assignment of these vibrational frequencies is often aided by comparison with theoretical calculations. researchgate.netresearchgate.net For instance, the N-H stretching vibration is a characteristic band that provides information about the secondary amine group. The positions and intensities of the aromatic C-H stretching bands can offer insights into the substitution pattern of the benzene (B151609) rings.

Table 1: Selected Experimental Vibrational Frequencies for N-Benzylaniline

| Vibrational Mode | FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3428 | 3429 |

| C-H Stretch (Aromatic) | 3058 | 3058 |

| CH₂ Asymmetric Stretch | 2921 | 2922 |

| CH₂ Symmetric Stretch | 2854 | 2855 |

| C=C Stretch (Aromatic) | 1603, 1506 | 1603, 1506 |

| N-H Bending | 1525 | - |

| C-N Stretch | 1321 | 1321 |

Data sourced from studies utilizing FT-IR and FT-Raman spectroscopy. The exact values can vary slightly depending on the experimental conditions.

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of N-Benzylaniline, typically recorded in a solvent like cyclohexane (B81311), shows characteristic absorption bands. photochemcad.com One prominent absorption is observed at approximately 245 nm, with a molar absorption coefficient (ε) of 13,200 M⁻¹cm⁻¹. photochemcad.com This absorption is attributed to π → π* electronic transitions within the aromatic rings. The position and intensity of these bands can be influenced by the solvent environment. photochemcad.comcdnsciencepub.com Theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) are often employed to simulate the UV-Vis spectrum and assign the observed electronic transitions. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, such as ¹H and ¹³C.

For N-Benzylaniline, the ¹H NMR spectrum displays characteristic signals for the aromatic protons of both the benzyl (B1604629) and aniline (B41778) rings, the methylene (-CH₂-) protons, and the amine (N-H) proton. rsc.orgrsc.org The aromatic protons typically appear as a complex multiplet in the region of δ 6.6-7.4 ppm. The methylene protons usually present as a singlet at approximately δ 4.3 ppm, and the N-H proton signal can be observed as a broad singlet. rsc.orgrsc.org

The ¹³C NMR spectrum provides information about the carbon skeleton. rsc.orgrsc.org The signals for the aromatic carbons are found in the downfield region (δ 112-148 ppm), while the methylene carbon signal appears at a more upfield position, around δ 48 ppm. rsc.org

Table 2: Experimental ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for N-Benzylaniline in CDCl₃

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 7.44-7.22 | m | Aromatic-H |

| ¹H | 6.76 | t | Aromatic-H |

| ¹H | 6.68 | d | Aromatic-H |

| ¹H | 4.38 | s | -CH₂- |

| ¹H | 4.06 | br s | N-H |

| ¹³C | 148.2 | Ar-C (C-N) | |

| ¹³C | 139.5 | Ar-C | |

| ¹³C | 129.3 | Ar-CH | |

| ¹³C | 128.6 | Ar-CH | |

| ¹³C | 127.5 | Ar-CH | |

| ¹³C | 127.2 | Ar-CH | |

| ¹³C | 117.6 | Ar-CH | |

| ¹³C | 112.9 | Ar-CH | |

| ¹³C | 48.4 | -CH₂- |

Data compiled from various sources. rsc.orgrsc.org Chemical shifts and multiplicities can vary with solvent and instrument frequency.

UV-Vis Absorption Spectroscopy

Quantum Chemical Calculations and Electronic Structure Analysis

Computational chemistry provides a theoretical framework to complement experimental findings and to predict molecular properties.

Density Functional Theory (DFT) has become a standard computational method for investigating the electronic structure and properties of molecules like N-Benzylaniline. researchgate.nettandfonline.comrsc.org DFT calculations are used to predict a wide range of properties, including optimized geometries, vibrational frequencies, and electronic characteristics. The choice of the functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is crucial for the accuracy of the results. researchgate.netrajpub.com

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in N-Benzylaniline, its optimized geometrical structure. researchgate.net These calculations provide bond lengths, bond angles, and dihedral angles that are in good agreement with available experimental data. researchgate.netorientjchem.org

Furthermore, DFT methods can compute the harmonic vibrational frequencies of the molecule. researchgate.netrsc.org These calculated frequencies, after appropriate scaling, can be compared with the experimental FT-IR and FT-Raman spectra to provide a complete and accurate assignment of the observed vibrational bands. researchgate.netresearchgate.net The potential energy distribution (PED) analysis, derived from these calculations, helps in quantifying the contribution of individual internal coordinates to each normal mode of vibration. researchgate.net

Table 3: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for N-Benzylaniline

| Vibrational Assignment | Experimental (FT-IR) | Calculated (DFT/B3LYP) |

|---|---|---|

| N-H Stretch | 3428 | 3435 |

| Aromatic C-H Stretch | 3058 | 3060 |

| CH₂ Asymmetric Stretch | 2921 | 2925 |

| C=C Stretch | 1603 | 1605 |

| C-N Stretch | 1321 | 1325 |

Calculated values are often scaled to better match experimental data. The level of theory used here is for illustrative purposes.

Density Functional Theory (DFT) Approaches

HOMO-LUMO Analysis and Charge Transfer Interactions

The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is crucial for understanding the chemical reactivity and kinetic stability of a molecule. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, provides insight into the charge transfer interactions that can occur within the molecule. researchgate.netresearchgate.net For N-Benzylaniline, these properties have been investigated using Density Functional Theory (DFT) calculations, typically with the B3LYP/6-311++G(d,p) basis set. researchgate.netrajpub.com

The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com In N-Benzylaniline, the HOMO is primarily localized on the aniline ring, indicating this is the region most susceptible to electrophilic attack. Conversely, the LUMO is distributed over the benzyl ring, marking it as the site for nucleophilic attack. The energy gap between these orbitals is a significant determinant of the molecule's stability; a smaller gap suggests that the molecule is more reactive as it requires less energy to promote an electron from the HOMO to the LUMO. researchgate.net

Calculations have shown that the energy of the HOMO is -5.53 eV and the LUMO is -0.53 eV. researchgate.net This results in a HOMO-LUMO energy gap of 5.00 eV. researchgate.net This relatively large energy gap indicates the high stability of the N-Benzylaniline molecule. researchgate.net The charge transfer within the molecule is associated with the electronic transitions from the occupied orbitals to the unoccupied ones. The primary transition involves the promotion of an electron from the HOMO to the LUMO, which corresponds to a π to π* transition. researchgate.net

Table 1: Frontier Orbital Energies and Related Parameters for N-Benzylaniline

| Parameter | Value (eV) |

| HOMO Energy | -5.53 |

| LUMO Energy | -0.53 |

| Energy Gap (ΔE) | 5.00 |

Data sourced from DFT/B3LYP/6-311++G(d,p) calculations. researchgate.net

Electrostatic Potential Surface (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MESP map displays different potential values on the molecular surface, typically using a color spectrum. uni-muenchen.de Red indicates regions of most negative electrostatic potential, which are favorable for electrophilic attack, while blue represents the most positive potential, indicating sites for nucleophilic attack. Green areas correspond to neutral or zero potential. mdpi.com

For N-Benzylaniline, MESP analysis reveals that the most negative potential is concentrated around the nitrogen atom of the secondary amine group. researchgate.netrajpub.com This high electron density makes the nitrogen atom the most probable site for protonation and interaction with electrophiles. The phenyl rings, particularly the regions with π-electron clouds, also show areas of negative potential, though less intense than that of the nitrogen atom. researchgate.net

Conversely, the hydrogen atoms of the N-H group and the C-H groups on the aromatic rings exhibit a positive electrostatic potential, making them susceptible to nucleophilic attack. researchgate.net This detailed mapping of the electronic density allows for a clear understanding of the reactive sites of N-Benzylaniline. researchgate.net

Thermodynamic Properties Calculation

The thermodynamic properties of N-Benzylaniline, such as heat capacity (C), entropy (S), and enthalpy (H), have been calculated at different temperatures using DFT methods. researchgate.netrajpub.com These calculations provide insights into the molecule's stability and reactivity under varying thermal conditions. The calculations are based on the vibrational analysis performed at the same level of theory. researchgate.net

It has been observed that the thermodynamic functions—heat capacity, entropy, and enthalpy—all increase with temperature. researchgate.net This is because at higher temperatures, the molecular vibrational intensities increase, leading to a greater population of vibrational levels. The correlation between these thermodynamic properties and temperature can be represented by quadratic formulas, which can be used to predict these properties at different temperatures. researchgate.net

Table 2: Calculated Thermodynamic Properties of N-Benzylaniline at Different Temperatures

| Temperature (K) | Entropy (S) (J/mol·K) | Heat Capacity (C) (J/mol·K) | Enthalpy (H) (kJ/mol) |

| 100 | 338.35 | 114.72 | 13.06 |

| 200 | 425.43 | 185.34 | 28.14 |

| 298.15 | 506.27 | 250.77 | 49.65 |

| 400 | 586.94 | 312.81 | 77.86 |

| 500 | 664.12 | 364.08 | 111.90 |

| 600 | 736.25 | 405.09 | 150.45 |

Data sourced from DFT/B3LYP/6-311++G(d,p) calculations. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. uni-muenchen.defaccts.de It examines the interactions between filled (donor) and vacant (acceptor) orbitals, quantifying the stabilization energy (E(2)) associated with these delocalization or hyperconjugative interactions. uni-muenchen.dewisc.edu A higher E(2) value indicates a more intense interaction between the electron donor and acceptor orbitals. wisc.edu

In N-Benzylaniline, NBO analysis reveals significant hyperconjugative interactions that contribute to its stability. researchgate.net The most significant interactions involve the delocalization of the lone pair electrons of the nitrogen atom (LP(1) N) into the antibonding orbitals of the adjacent phenyl rings. Specifically, the interaction between the nitrogen lone pair and the π* orbitals of the C-C bonds in the aniline ring (LP(1) N → π(C1-C6) and LP(1) N → π(C2-C3)) shows substantial stabilization energies of 40.58 kJ/mol and 30.17 kJ/mol, respectively. researchgate.net

Table 3: Second Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for N-Benzylaniline

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kJ/mol) |

| LP(1) N7 | π(C1-C6) | 40.58 |

| LP(1) N7 | π(C2-C3) | 30.17 |

| π(C1-C6) | π(C8-C9) | 2.76 |

| π(C4-C5) | π(C8-C9) | 2.30 |

| π(C8-C9) | π(C1-C6) | 3.39 |

| π(C8-C9) | π(C4-C5) | 2.34 |

Data sourced from DFT/B3LYP/6-311++G(d,p) calculations. researchgate.net

Molecular Modeling and Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. tandfonline.com It is widely used in drug design to understand the interaction between a ligand and its target protein. ogu.edu.tr For N-Benzylaniline and its derivatives, molecular docking studies have been instrumental in elucidating their mechanism of action as potential therapeutic agents, particularly as antibacterial agents. nih.gov

Studies have focused on the interaction of N-Benzylaniline derivatives with the enoyl-acyl carrier protein (ACP) reductase (FabI), an essential enzyme in the bacterial fatty acid synthesis pathway. nih.govvulcanchem.com By inhibiting FabI, these compounds can disrupt biofilm formation, which is crucial for bacterial survival and virulence, especially in resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Docking simulations of N-Benzylaniline derivatives into the active site of S. aureus FabI (saFabI) have shown that they can mimic the binding mode of known inhibitors like triclosan. nih.gov The binding is characterized by a specific orientation where the two benzene rings of the N-Benzylaniline scaffold are twisted at an angle of approximately 80°, allowing for an optimal fit within the enzyme's binding pocket. vulcanchem.com The interactions typically involve hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site, such as Tyr156 and the cofactor NADP+. nih.gov These studies provide a rational basis for the observed antibacterial activity and guide the design of more potent N-Benzylaniline-based inhibitors. nih.gov

Applications in Organic Synthesis and Materials Science

N-Benzylaniline as a Versatile Building Block

The reactivity of the N-H bond and the aromatic rings in N-benzylaniline allows for a wide range of chemical modifications, establishing it as a fundamental building block in synthetic chemistry. nordmann.global It serves as a precursor in multi-component reactions and tandem transformations, enabling the direct conversion of simple substrates into complex molecular frameworks in a single synthetic operation. researchgate.net

N-Benzylaniline is a key starting material or intermediate in the synthesis of a variety of complex organic molecules, including pharmaceuticals and heterocyclic compounds. ontosight.ainordmann.global Its structure provides a versatile scaffold that can be elaborated to produce high-value chemical entities. For instance, it is employed in the synthesis of 3-alkylated oxindoles, which are recognized as important synthetic building blocks and potential drug candidates. orgsyn.org The process can involve an initial reaction of N-benzylaniline with a malonate derivative, followed by a cyclization step. orgsyn.org Furthermore, it serves as an intermediate in the production of pharmaceuticals like the migraine treatment alniditan. The ability to use N-benzylaniline in one-pot syntheses, such as the nano-gold catalyzed reaction with alcohols, highlights its role in developing efficient and cleaner chemical processes. researchgate.net

Table 1: Examples of Complex Molecules Synthesized from N-Benzylaniline

| Molecule/Class | Significance/Application | Synthetic Role of N-Benzylaniline | Citation |

| 3-Alkylated Oxindoles | Valuable synthetic building blocks and drug candidates. | Starting material for acylation and subsequent cyclization. | orgsyn.org |

| Alniditan | Pharmaceutical agent for treating migraines. | Serves as a key intermediate in the synthesis pathway. | |

| N-Alkyl-N-benzylanilines | Important molecules in pharmaceuticals and industrial chemicals. | A reactant in one-pot synthesis from nitroarenes and alcohols. | researchgate.net |

| N-benzylidene benzylamines | Functional molecules in medicinal chemistry and materials science. | Can be synthesized from dibenzylamine (B1670424) and used in derivatization. | sioc-journal.cn |

The chemical structure of N-benzylaniline makes it a valuable precursor in the manufacturing of various colorants. ontosight.aisolubilityofthings.com It can be chemically transformed and incorporated into larger molecular systems that exhibit color. guidechem.com Derivatives of N-benzylaniline, such as N-Ethyl-N-benzylaniline-3′-sulfonic acid, are specifically used as intermediates in the dye industry. emcochemicals.com The electronic properties inherent to the benzylaniline framework contribute to the chromophoric characteristics of the final dye and pigment molecules.

Synthesis of Complex Organic Molecules

Advanced Materials Development

Beyond its role in traditional organic synthesis, N-benzylaniline is a key monomer for creating advanced materials with unique electronic and optical properties. Its derivatives are explored for their potential in materials science, contributing to innovations in electronics and supramolecular chemistry. solubilityofthings.com

N-Benzylaniline can undergo electrochemical oxidation to form adherent, conductive polymer films. sigmaaldrich.comvulcanchem.comunilongindustry.com This process, typically carried out in an acidic medium like aqueous sulfuric acid or perchloric acid, yields poly-N-benzylaniline (PBAn). sigmaaldrich.comresearchgate.net The resulting polymer film, which can be deposited on electrodes made of platinum or indium tin oxide (ITO) glass, exhibits semiconductor properties. sigmaaldrich.comresearchgate.net

Research has shown that the polymer, PBAn, has a structure similar to the well-known conducting polymer, polyaniline, though with some benzyl (B1604629) groups eliminated during polymerization. researchgate.net The conductivity of these films can be significant; for example, pressed pellets of the acid form of PBAn prepared in perchloric acid showed a room temperature conductivity of 9.3 × 10⁻⁶ S·cm⁻¹. researchgate.net Another study reported a conductivity of 2 × 10⁻¹ S cm⁻¹ for a polymer obtained in sulfuric acid. researchgate.net The polymer's solubility in various organic solvents, depending on its acid or base form, further enhances its processability for different applications. researchgate.netresearchgate.net

Table 2: Properties of Conductive Polymers from N-Benzylaniline

| Polymer | Synthesis Method | Supporting Electrolyte | Conductivity (S·cm⁻¹) | Citation |

| Poly-N-benzylaniline (PBAn) | Electrochemical Oxidation | Perchloric Acid | 9.3 × 10⁻⁶ | researchgate.net |

| Poly-N-benzylaniline | Electrochemical Oxidation | Sulfuric Acid | 2 × 10⁻¹ | researchgate.net |

The conductive polymers derived from N-benzylaniline are promising for use in optoelectronic devices. buet.ac.bd Thin films of plasma-polymerized N-benzylaniline (PPNBA) have been synthesized and studied for their optical and electrical properties. researchgate.netbuet.ac.bd These films are generally amorphous, smooth, and highly transparent. researchgate.netbuet.ac.bd Their optical properties, such as the band energy gap and refractive index, can be tuned by varying the film thickness, which is a desirable characteristic for designing optoelectronic components. researchgate.net

Furthermore, doping these films, for instance with iodine, can enhance their electrical properties due to the formation of charge-transfer complexes. buet.ac.bd The combination of transparency and tunable conductivity makes these materials suitable for applications where both light transmission and electrical charge transport are required. researchgate.netbuet.ac.bd Specific derivatives, such as N-Benzyl-2-methyl-4-nitroaniline, also exhibit properties like anisotropic refractive indices that are critical for certain optoelectronic applications.

N-Benzylaniline's structural features have been harnessed in the sophisticated field of supramolecular chemistry to construct molecular machines. beilstein-journals.org Specifically, the protonated form, the benzylanilinium ion, can act as a "station" or recognition site in mechanically interlocked molecules like rotaxanes and catenanes. beilstein-journals.orgbeilstein-journals.org

A notable example is the creation of a catenane—a molecule consisting of two interlocked rings—that functions as an acid-base driven molecular switch. beilstein-journals.org In this system, a large macrocycle contains two different recognition sites: a bis(pyridinium)ethane site and a this compound site. A smaller dibenzo orgsyn.orgcrown-8 (DB24C8) ring is threaded onto this larger ring. beilstein-journals.org The position of the smaller ring can be controlled by changing the pH.

In a neutral or basic state: The aniline (B41778) group is neutral, and the smaller DB24C8 ring resides exclusively at the positively charged bis(pyridinium)ethane station.

In an acidic state: The aniline nitrogen gets protonated, forming a positively charged benzylanilinium station. This new station becomes a favorable binding site, and the DB24C8 ring shuttles to it. beilstein-journals.org

This controlled shuttling motion between two distinct stations, triggered by an external chemical stimulus (acid/base), demonstrates the principle of a molecular shuttle and showcases the utility of the benzylanilinium motif in designing dynamic molecular systems. beilstein-journals.orgwikipedia.org

Coordination Chemistry: Ligand in Metal Complexes

N-Benzylaniline functions as a versatile ligand in coordination chemistry, primarily acting as a monodentate donor through its nitrogen atom. Its coordination behavior is influenced by both electronic and steric factors, which can be systematically modified. researchgate.netnih.gov As a ligand, it can coordinate to a metal center in its neutral form or, following deprotonation, as an anionic ligand, which expands its potential bonding modes and reactivity. researchgate.netnih.gov

The derivatization of the aniline or benzyl aromatic systems allows for the fine-tuning of the nitrogen atom's basicity and nucleophilicity, thereby altering its coordination properties. researchgate.netnih.gov Furthermore, the steric hindrance of the ligand can be adjusted by introducing different substituents on the aromatic rings or by modifying the groups attached to the nitrogen atom. researchgate.netnih.gov X-ray diffraction studies of the free N-benzylaniline molecule reveal that the nitrogen atom possesses a nearly planar geometry. The two phenyl rings are oriented almost perpendicular to each other, with intersection angles of 80.76 (4)° and 81.40 (4)° observed in the two molecules of the asymmetric unit. researchgate.netnih.gov This structural arrangement is a key factor in its interaction with metal centers.

While structurally characterized coordination compounds of N-benzylaniline are documented, much of the research involving this ligand is centered on its formation in catalytic processes, where it interacts with the metal catalyst as the target product.

Detailed Research Findings

N-Benzylaniline has been identified as a ligand in complexes with several transition metals, including rhodium and ruthenium. researchgate.netnih.gov However, a significant body of research is dedicated to the synthesis of N-benzylaniline via metal-catalyzed N-alkylation of aniline with benzyl alcohol, a process often referred to as "hydrogen borrowing" or "hydrogen autotransfer" catalysis. In these catalytic cycles, the product, N-benzylaniline, is formed in the coordination sphere of the metal.

Iridium Complexes: Iridium-based catalysts, particularly those containing N-heterocyclic carbene (NHC) ligands, are highly effective for the N-alkylation of aniline. rsc.orgunizar.es Cationic iridium(I) complexes have demonstrated the ability to produce N-benzylaniline in high yields. unizar.es For instance, the reaction of aniline with benzyl alcohol in the presence of an iridium catalyst (1 mol%) and a base at 100 °C can yield up to 96% of N-benzylaniline. rsc.org The reaction time significantly influences the selectivity, with longer durations leading to almost complete conversion to the N-benzylaniline product. unizar.es